molecular formula C27H37Cl2NO3 B12042022 N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide

N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide

Cat. No.: B12042022
M. Wt: 494.5 g/mol
InChI Key: AXOAKZFQANXHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including phenoxy, dichloro, hydroxy, and methylbenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Preparation of 2,4-bis(2-methylbutan-2-yl)phenol: This intermediate is synthesized through the alkylation of phenol with 2-methylbutan-2-yl groups under acidic conditions.

    Formation of the phenoxypropyl intermediate: The 2,4-bis(2-methylbutan-2-yl)phenol is reacted with 1-bromopropane in the presence of a base to form the phenoxypropyl intermediate.

    Coupling with 3,5-dichloro-2-hydroxy-4-methylbenzoic acid: The phenoxypropyl intermediate is then coupled with 3,5-dichloro-2-hydroxy-4-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydroxy compound.

    Substitution: The phenoxy and dichloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the dichloro groups may yield a dihydroxy compound.

Scientific Research Applications

N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-bis(2-methylbutan-2-yl)phenol: An intermediate in the synthesis of the target compound.

    3,5-dichloro-2-hydroxy-4-methylbenzoic acid: Another intermediate used in the synthesis.

    N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxybenzamide: A structurally similar compound with slight variations in functional groups.

Uniqueness

N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H37Cl2NO3

Molecular Weight

494.5 g/mol

IUPAC Name

N-[1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl]-3,5-dichloro-2-hydroxy-4-methylbenzamide

InChI

InChI=1S/C27H37Cl2NO3/c1-9-22(30-25(32)18-15-20(28)16(4)23(29)24(18)31)33-21-13-12-17(26(5,6)10-2)14-19(21)27(7,8)11-3/h12-15,22,31H,9-11H2,1-8H3,(H,30,32)

InChI Key

AXOAKZFQANXHKD-UHFFFAOYSA-N

Canonical SMILES

CCC(NC(=O)C1=CC(=C(C(=C1O)Cl)C)Cl)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.